molecular formula C17H24O B117643 Phantolide CAS No. 15323-35-0

Phantolide

Cat. No. B117643
CAS RN: 15323-35-0
M. Wt: 244.37 g/mol
InChI Key: VDBHOHJWUDKDRW-UHFFFAOYSA-N
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Description

Phantolide is a synthetic musk fragrance . Its molecular formula is C17H24O, with an average mass of 244.372 Da .


Synthesis Analysis

Phantolide is prepared by Friedel–Crafts acetylation of 1,1,2,3,3,5-hexamethylindane . The asymmetric synthesis of Phantolide analogues involves the lipase-catalysed enantioselective transesterification of a racemic primary alcohol .


Molecular Structure Analysis

The molecular structure of Phantolide consists of a 1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-inden-5-yl ethanone .


Chemical Reactions Analysis

The synthesis of Phantolide involves a Friedel–Crafts acetylation . The synthesis of Phantolide analogues involves a lipase-catalysed enantioselective transesterification .


Physical And Chemical Properties Analysis

Phantolide has a molecular formula of C17H24O, with an average mass of 244.372 Da and a monoisotopic mass of 244.182709 Da .

Scientific Research Applications

Synthesis and Industrial Applications

Phantolide, a compound with notable applications, has been the subject of various research studies. A significant advancement in its synthesis using p-cymene and tert-pentanol as raw materials has been developed. This method is practical for industrial production and offers environmental benefits, such as aiding in the treatment of papermaking wastewater (Tang Jian, 2010).

Odor Properties and Analogs

Research has also been conducted on the synthesis and odor properties of Phantolide analogues. These studies have led to the creation of new Phantolide analogues with varied odor profiles, including musk odors in some enantiomers (Kawasaki et al., 2017). Further investigations into the olfactory properties of Phantolide analogues in both racemic and optically active forms have contributed to understanding their scent profiles (Kawasaki et al., 2018).

Synthesis for Musk Odorants

In a related study, the synthesis of 5,6-Disubstituted 1,2,3-Trisilaindanes as silicon analogues of Phantolide-type musk odorants was explored. This research provides insights into the structural and olfactory properties of these compounds, highlighting their potential use in fragrance industries (Gluyas et al., 2010).

Environmental Impact

Furthermore, the removal of synthetic musks, including Phantolide, in wastewater treatment using ozonation was studied. This research is crucial for understanding the environmental impact and degradation behavior of such compounds (Li et al., 2016).

Safety And Hazards

Phantolide may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The synthesis and olfactory properties of Phantolide analogues in racemic and optically active forms have been studied . This suggests that future research may focus on the development of new Phantolide analogues and their potential applications.

properties

IUPAC Name

1-(1,1,2,3,3,6-hexamethyl-2H-inden-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O/c1-10-8-14-15(9-13(10)11(2)18)17(6,7)12(3)16(14,4)5/h8-9,12H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBHOHJWUDKDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C1(C)C)C=C(C(=C2)C)C(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051743
Record name Phantolide
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Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phantolide

CAS RN

15323-35-0, 64058-43-1
Record name Phantolide
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Record name Acetyl hexamethyl indan
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Record name Ketone, 1,1,2,3,3,6-hexamethylindan-5-yl methyl
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Record name Phantolide
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Record name Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)-
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Record name Phantolide
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Record name 1,1,2,3,3,6-hexamethylindan-5-yl methyl ketone
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Record name ACETYL HEXAMETHYL INDAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
778
Citations
S Metz, JB Nätscher, C Burschka, K Götz… - …, 2009 - ACS Publications
… phantolide (3) and its derivatives is very important for the musk character of these compounds. Therefore, the synthesis and olfactory characterization of disila-phantolide … -phantolide (4) …
Number of citations: 35 pubs.acs.org
JBG Gluyas, C Burschka, P Kraft, R Tacke - Organometallics, 2010 - ACS Publications
… -phantolide (1), 1-(1,1,2,2,3,3,6-heptamethyl-1,2,3-trisilaindan-5-yl)ethanone (methyltrisila-phantolide, 2… The trisila-phantolide derivatives 2 and 3 do not display a typical musk odor, but …
Number of citations: 16 pubs.acs.org
M Kawasaki, S Kuroyanagi, T Ito… - Flavour and …, 2019 - Wiley Online Library
… As mentioned above, Phantolide is phototoxic and Versalide is … We therefore became interested in Phantolide analogues … of both enantiomers of new Phantolide analogues 3a–d and …
Number of citations: 2 onlinelibrary.wiley.com
M Kawasaki, S Kuroyanagi, T Ito, H Morita, Y Tanaka… - Tetrahedron, 2017 - Elsevier
Phantolide analogues 1a–1d were newly synthesized to evaluate their odor profiles. The enantiomers of 1a and 1b were also synthesized. Both (S) enantiomers of 1a and 1b had musk …
Number of citations: 5 www.sciencedirect.com
AB Martínez-Girón, AL Crego, MJ González… - … of chromatography A, 2010 - Elsevier
… The enantiomeric separation of four chiral polycyclic musks (Galaxolide, Tonalide, Traseolide and Phantolide) using CE was achieved for the first time in this work. Two chiral …
Number of citations: 49 www.sciencedirect.com
S Kevekordes, V Mersch-Sundermann, M Diez… - … /Genetic Toxicology and …, 1997 - Elsevier
… The synthetic polycyclic musk fragrance compounds galaxolide, tonalide, celestolide, phantolide, cashmeran and traseolide are used as fragrance ingredients in perfumes, lotions and …
Number of citations: 36 www.sciencedirect.com
W Li, V Nanaboina, F Chen, GV Korshin - Journal of hazardous materials, 2016 - Elsevier
This study examined the degradation behavior of polycyclic musks (PMs) and antineoplastic drugs (ADs) and the absorbance spectra of effluent organic matter (EfOM) in municipal …
Number of citations: 47 www.sciencedirect.com
C Garcı́a-Jares, M Llompart, M Polo, C Salgado… - … of Chromatography A, 2002 - Elsevier
… Surprisingly, the factor fiber (A) was only significant for cashmeran, celestolide and phantolide. Nevertheless, with the exception of ambrettolide this main effect was quite close to the …
Number of citations: 89 www.sciencedirect.com
S Tasselli - 2021 - boa.unimib.it
I prodotti per la cura personale sono un gruppo eterogeneo di sostanze chimiche che includono le fragranze sintetiche (PMF) come Galaxolide (HHCB), Tonalide (AHTN), Celestolide (…
Number of citations: 0 boa.unimib.it
M Llompart, C Garcı́a-Jares, C Salgado, M Polo… - … of Chromatography A, 2003 - Elsevier
Headspace solid-phase microextraction, followed by GC–MS analysis is presented as a suitable technique for the determination of musk compounds in sewage treatment plant sludge. …
Number of citations: 75 www.sciencedirect.com

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